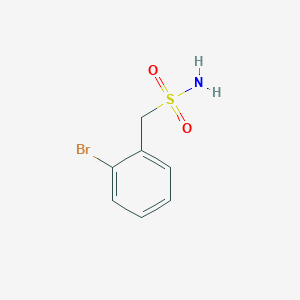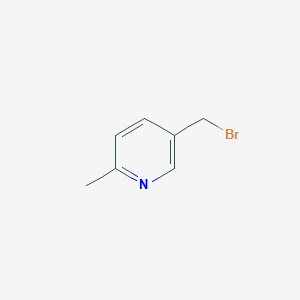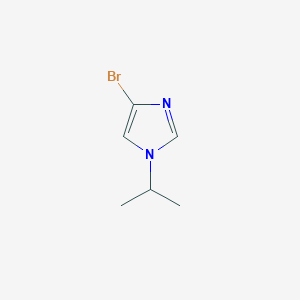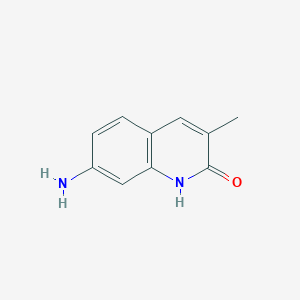
3-(3-Methylphenoxy)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylphenoxy)azetidine, also known as 3-MPA, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a heterocyclic compound containing a nitrogen atom, and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Drug Design : Azetidines, including variants like 3-(3-Methylphenoxy)azetidine, are valuable in drug discovery due to their unique chemical space. They can be synthesized via reactions like calcium(II)-catalyzed Friedel-Crafts alkylation, yielding derivatives that can be further modified into drug-like compounds (Denis et al., 2018).
Spectroscopic Properties : Azetidine derivatives have been characterized for their spectroscopic properties, which is crucial for understanding their behavior in different applications. For instance, the NMR and IR spectral analysis of azetidine compounds provides insights into their structural and electronic properties (Lie Ken Jie & Syed-rahmatullah, 1992).
Chemical Reactivity and Synthesis Routes : Azetidines, including this compound, are known for their reactions with electrophiles and nucleophiles, leading to various useful derivatives. These compounds are synthesized from various precursors like γ-haloamines and β-aminoallenes, and can be transformed into cyclic products like piperidines and pyrrolidines (Singh, D’hooghe, & Kimpe, 2008).
Biological Activity : Certain azetidine derivatives, including those structurally similar to this compound, have shown significant biological activities, such as inhibiting STAT3 signaling and blocking tumor growth in cancer studies (Yue et al., 2019).
Synthetic Challenges and Methodologies : The synthesis of azetidine groups, including those in this compound, presents challenges in medicinal chemistry. Research has focused on developing straightforward synthesis methods for these compounds, highlighting their potential in drug design (Wang & Duncton, 2020).
Pharmacological Applications : Azetidine derivatives have been explored for their potential in pharmacological applications, such as in the design of novel antidepressants. They have been tested for inhibitory activities against neurotransmitters like serotonin, norepinephrine, and dopamine (Han et al., 2014).
Anticancer Properties : Research into thiourea-azetidine hybrids has shown promising results in anticancer studies. These compounds, including those with a 3-(4-methoxyphenyl)azetidine moiety, exhibited significant in vitro anticancer activity against various human cancer cell lines, underscoring the potential of azetidine derivatives in cancer treatment (Parmar et al., 2021).
Safety and Hazards
Orientations Futures
Azetidines are important in organic synthesis and medicinal chemistry. Their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Future research may focus on overcoming the challenges associated with the aza Paternò–Büchi reaction and exploring other methods of synthesis .
Propriétés
IUPAC Name |
3-(3-methylphenoxy)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-3-2-4-9(5-8)12-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYYBRKRSBFVSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2CNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647904 |
Source


|
| Record name | 3-(3-Methylphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
949100-18-9 |
Source


|
| Record name | 3-(3-Methylphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-(1,2-Dimethyl-3-indolyl)-3-[4-(diethylamino)-2-methylphenyl]phthalide](/img/structure/B1343911.png)

